molecular formula C10H11N3O B13690698 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one

5-Amino-1-benzyl-1H-pyrazol-3(2H)-one

Cat. No.: B13690698
M. Wt: 189.21 g/mol
InChI Key: SLCCUHHBFAKKAT-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains a pyrazole ring. Compounds with pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could produce various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with pyrazole rings have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazol-3(2H)-one
  • 5-Amino-1-methyl-1H-pyrazol-3(2H)-one
  • 5-Amino-1-ethyl-1H-pyrazol-3(2H)-one

Uniqueness

5-Amino-1-benzyl-1H-pyrazol-3(2H)-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-amino-2-benzyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H11N3O/c11-9-6-10(14)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,14)

InChI Key

SLCCUHHBFAKKAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)N2)N

Origin of Product

United States

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